molecular formula C19H18Cl2N6 B10933233 4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

Cat. No.: B10933233
M. Wt: 401.3 g/mol
InChI Key: YRSURPKUTKCNDW-UHFFFAOYSA-N
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Description

4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings substituted with chlorine and dimethyl groups, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives .

Scientific Research Applications

4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: The parent compound with a simpler structure.

    3,5-dimethylpyrazole: A derivative with two methyl groups at positions 3 and 5.

    4-chloropyrazole: A derivative with a chlorine atom at position 4.

Uniqueness

4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is unique due to its complex structure, which includes multiple substituents that can influence its chemical and biological properties. The presence of chlorine and dimethyl groups can enhance its reactivity and potential biological activity compared to simpler pyrazole derivatives .

Properties

Molecular Formula

C19H18Cl2N6

Molecular Weight

401.3 g/mol

IUPAC Name

4-chloro-1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C19H18Cl2N6/c1-11-15(9-22-25(11)3)18-17(21)19(16-10-23-26(4)12(16)2)27(24-18)14-7-5-6-13(20)8-14/h5-10H,1-4H3

InChI Key

YRSURPKUTKCNDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=C(N(N=C4)C)C)Cl

Origin of Product

United States

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